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Compound of Interest

Compound Name: PROTAC EGFR degrader 3

Cat. No.: B10832072

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth analysis of PROTAC EGFR Degrader 3 (also identified as CP17), a
potent, covalent Proteolysis Targeting Chimera. This guide details its mechanism, efficacy in
degrading mutant Epidermal Growth Factor Receptor (EGFR), and subsequent impact on
critical downstream oncogenic signaling pathways.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in non-
small-cell lung cancer (NSCLC). However, the efficacy of traditional small-molecule tyrosine
kinase inhibitors (TKISs) is often limited by the development of drug resistance, frequently
through secondary mutations in the EGFR gene. Proteolysis Targeting Chimeras (PROTACS)
represent a novel therapeutic modality designed to overcome such resistance. Instead of
merely inhibiting the target protein, PROTACS hijack the cell's natural protein disposal
machinery to induce selective degradation of the protein of interest.

This guide focuses on PROTAC EGFR Degrader 3 (CP17), a highly potent, covalent PROTAC
developed to target clinically relevant EGFR mutants.[1][2] CP17 is an osimertinib- and Von
Hippel-Lindau (VHL) E3 ligase ligand-based degrader that demonstrates exceptional potency
and selectivity for degrading key EGFR mutants, such as EGFRL858R/T790M and
EGFRdel19, which are common in NSCLC.[1][2] By eliminating the entire receptor protein,
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CP17 provides a more profound and sustained blockade of its downstream signaling compared
to occupancy-based inhibitors.

Mechanism of Action

PROTAC EGFR Degrader 3 (CP17) is a heterobifunctional molecule. One end covalently
binds to the EGFR protein, while the other end recruits the VHL E3 ubiquitin ligase. This
proximity induces the formation of a ternary complex (EGFR-CP17-VHL), leading to the
polyubiquitination of EGFR. The ubiquitinated receptor is then recognized and degraded by the
cell's proteasome.[3] Interestingly, mechanistic studies also indicate the involvement of the
lysosomal degradation pathway in the clearance of EGFR induced by CP17.[1][2]
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Caption: Mechanism of Action for PROTAC EGFR Degrader 3 (CP17).

Quantitative Data Summary

CP17 demonstrates high potency in degrading specific EGFR mutants and inhibiting the
proliferation of NSCLC cell lines harboring these mutations. The data is summarized below.

Table 1: Degradation Potency (DCso) and Anti-
proliferative Activity (ICso) of CP17

EGFR
Cell Line Mutation DCso (nM) ICs0 (NM) Citation(s)
Status
HCC827 del19 0.49 1.60 [1][4]
H1975 L858R/T790M 1.56 32 [1][4]
A431 Wild-Type (WT) Not effective >10,000 [4]

e DCso: Half-maximal degradation concentration.

¢ |Cso: Half-maximal inhibitory concentration.

Table 2: Effect of CP17 on Downstream Signaling
Markers

Treatment with CP17 leads to a significant, dose-dependent reduction in the phosphorylation of
key downstream effectors in the PISK/AKT and MAPK/ERK pathways.
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. p-EGFR p-AKT p-ERK o
Cell Line Treatment o o o Citation(s)
Inhibition Inhibition Inhibition
CP17 Dose- Dose- Dose-
HCC827
(PROTAC 3) dependent dependent dependent
CP17 Dose- Dose- Dose-
H3255
(PROTAC 3) dependent dependent dependent
CP17
Dose- -
H1975-TM (Compound Not specified Blocked [5]
co) dependent

Note: Data for "PROTAC 3" and "Compound C6", which are analogous EGFR degraders, are
used to illustrate the expected downstream effects of CP17.[5] The primary publication for

CP17 confirms blockade of EGFR signal transduction.[1][2][4]

Effects on Downstream Signaling Pathways

EGFR activation triggers two primary signaling cascades crucial for cancer cell proliferation,
survival, and metastasis: the PIBK/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK)
pathway.[6][7][8] By inducing the complete degradation of the EGFR protein, CP17 effectively
shuts down the initiation signals for both of these oncogenic pathways.

PIBK/AKT/ImMTOR Pathway

This pathway is a central regulator of cell survival, growth, and metabolism.[9] Activated EGFR
recruits and activates Phosphoinositide 3-kinase (P13K), which generates PIP3, leading to the
recruitment and activation of AKT. Activated AKT then phosphorylates a host of downstream

targets, including mTOR, to promote cell survival and block apoptosis. Degradation of EGFR by
CP17 prevents PI3K activation, leading to the dephosphorylation and inactivation of AKT and

its downstream effectors.
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Caption: The PISK/AKT/mTOR signaling pathway inhibited by CP17.
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RAS/RAFIMEK/ERK (MAPK) Pathway

This pathway is a critical regulator of cell proliferation, differentiation, and migration.[10] Upon
activation, EGFR recruits adaptor proteins like GRB2 and SOS, which in turn activate RAS.[6]
This initiates a phosphorylation cascade from RAF to MEK and finally to ERK. Phosphorylated
ERK (p-ERK) translocates to the nucleus to activate transcription factors that drive cell division.
CP17-mediated degradation of EGFR prevents the initial recruitment of GRB2/SOS, thereby
blocking the entire MAPK cascade.
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Caption: The RAS/RAF/MEK/ERK (MAPK) pathway inhibited by CP17.
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Experimental Protocols

The following are representative protocols for assays used to characterize the activity of
PROTAC EGFR Degrader 3 (CP17).

Protocol: Western Blot for EGFR Degradation and
Pathway Inhibition

This protocol details the steps to measure the levels of total EGFR, phosphorylated EGFR (p-
EGFR), and key downstream signaling proteins (p-AKT, AKT, p-ERK, ERK).

e Cell Culture and Treatment:

o Culture H1975 or HCC827 cells in RPMI-1640 medium supplemented with 10% fetal
bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO:z incubator.

o Seed 1.5 x 10¢ cells per well in 6-well plates and allow them to adhere overnight.

o Treat the cells with various concentrations of CP17 (e.g., 0.3, 1, 3, 10, 100, 300 nM) or
DMSO (vehicle control) for the desired time (e.g., 24 or 48 hours).[4]

e Cell Lysis:

[¢]

Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline
(PBS).[11]

o Add 100 puL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase
inhibitors) to each well.[12]

o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
o Incubate on ice for 30 minutes with periodic vortexing.

o Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.[12]

o Collect the supernatant containing the soluble protein fraction.

e Protein Quantification:
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o Determine the protein concentration of each lysate using a BCA protein assay kit
according to the manufacturer's instructions.

e SDS-PAGE and Protein Transfer:

o Normalize protein amounts for all samples. Add 4x Laemmli sample buffer and boil at 95-
100°C for 5 minutes.[11]

o Load 20-30 pg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

o Run the gel until adequate separation is achieved.

o Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-
Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-p-EGFR (Tyr1068),
anti-AKT, anti-p-AKT (Ser473), anti-ERK1/2, anti-p-ERK1/2 (Thr202/Tyr204), and anti-
GAPDH as a loading control) overnight at 4°C with gentle agitation.

o Wash the membrane three times for 5-10 minutes each with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

[¢]

Wash the membrane again three times for 10 minutes each with TBST.

» Detection and Analysis:
o Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
o Capture the signal using a digital imaging system.

o Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the
protein of interest to the loading control (GAPDH).
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Protocol: Cell Viability (MTT) Assay

This protocol is used to determine the 1Cso value of CP17.
e Cell Seeding:

o Seed H1975 or HCC827 cells into 96-well plates at a density of 3,000-5,000 cells per well
in 100 pL of culture medium.

o Incubate overnight to allow for cell attachment.
e Compound Treatment:
o Prepare a serial dilution of CP17 in culture medium.

o Treat the cells with a range of concentrations (e.g., 0.1 nM to 10,000 nM) and a vehicle
control (DMSO).

o Incubate the plates for 72 hours at 37°C in a 5% CO:z incubator.[4]
e MTT Incubation:
o Add 20 pL of MTT solution (5 mg/mL in PBS) to each well.
o Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

¢ Solubilization and Measurement:

o

Carefully remove the medium from each well.

[¢]

Add 150 pL of DMSO to each well to dissolve the formazan crystals.

o

Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

[e]

Measure the absorbance at 490 nm using a microplate reader.

e Data Analysis:
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o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the dose-response curve and determine the ICso value using non-linear regression
analysis (e.g., in GraphPad Prism).

Conclusion

PROTAC EGFR Degrader 3 (CP17) is a highly effective and selective degrader of clinically
relevant EGFR mutants. By eliminating the EGFR protein, it provides a robust and durable
inhibition of the downstream PI3K/AKT and MAPK/ERK signaling pathways. This mechanism
offers a promising strategy to overcome TKI resistance in NSCLC and represents a significant
advancement in the development of targeted protein degraders for cancer therapy. The
detailed data and protocols provided in this guide serve as a valuable resource for researchers
in the field of oncology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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